DDFCB

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de 2',4'-Dinitrofenil-2desoxi-2-fluoro-β-D-celobiosido implica varios pasos:

Materiales de partida: La síntesis comienza con la preparación de la parte de azúcar, que generalmente se deriva de derivados de glucosa.

Fluoración: La introducción del átomo de flúor se logra mediante reacciones de sustitución nucleofílica, a menudo utilizando reactivos como trifluoruro de dietilaminosulfuro (DAST).

Dinitrofenilación: El grupo dinitrofenilo se introduce a través de la sustitución aromática electrofílica, utilizando reactivos como 2,4-dinitrofluorobenceno.

Glucosilación: El paso final implica la glucosilación del azúcar fluorado con otro derivado de glucosa para formar la estructura del celobiosido

Análisis De Reacciones Químicas

El 2',4'-Dinitrofenil-2desoxi-2-fluoro-β-D-celobiosido experimenta diversas reacciones químicas:

Oxidación y Reducción: Los grupos nitro pueden sufrir reducción para formar derivados amino, mientras que la parte de azúcar se puede oxidar para formar ácidos correspondientes.

Sustitución: El átomo de flúor puede ser sustituido por nucleófilos en condiciones apropiadas.

Los reactivos comunes incluyen ácidos, bases y enzimas específicas como la endoglucanasa . Los principales productos de estas reacciones incluyen derivados de glucosa y compuestos sustituidos con dinitrofenilo.

4. Aplicaciones en Investigación Científica

El 2',4'-Dinitrofenil-2desoxi-2-fluoro-β-D-celobiosido se utiliza ampliamente en la investigación científica:

Estudios Enzimáticos: Sirve como sustrato para estudiar el mecanismo de las hidrolasas de beta-glucósidos, proporcionando información sobre las interacciones enzima-sustrato.

Investigación Biológica: El compuesto se utiliza para investigar el metabolismo de los carbohidratos y la cinética enzimática.

Investigación Médica:

Aplicaciones Industriales: El compuesto se puede utilizar en la síntesis de otros carbohidratos complejos y glucósidos.

Aplicaciones Científicas De Investigación

2’,4’-Dinitrophenyl-2deoxy-2-Fluro-B-D-Cellobioside is widely used in scientific research:

Enzymatic Studies: It serves as a substrate for studying the mechanism of beta-glycoside hydrolases, providing insights into enzyme-substrate interactions.

Biological Research: The compound is used to investigate carbohydrate metabolism and enzyme kinetics.

Medical Research:

Industrial Applications: The compound can be used in the synthesis of other complex carbohydrates and glycosides.

Mecanismo De Acción

El compuesto ejerce sus efectos principalmente a través de su interacción con las hidrolasas de beta-glucósidos. La enzima se une al sustrato, facilitando la hidrólisis del enlace glucosídico. La reacción implica la formación de un intermedio covalente y la liberación posterior del producto . Los objetivos moleculares incluyen los residuos del sitio activo de la enzima, que participan en el ataque nucleofílico y la estabilización del estado de transición .

Comparación Con Compuestos Similares

El 2',4'-Dinitrofenil-2desoxi-2-fluoro-β-D-celobiosido es único debido a sus características estructurales específicas:

Actividad Biológica

DDFCB, or 2,4-Dichloro-5-fluorobenzamide, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, supported by relevant data tables and case studies.

Overview of this compound

This compound is a synthetic compound that belongs to the class of substituted benzamides. Its chemical structure features two chlorine atoms and one fluorine atom, which contribute to its biological properties. Research on this compound primarily focuses on its effects on various biological systems, including microbial toxicity and potential therapeutic applications.

Antimicrobial Activity

One of the primary areas of research concerning this compound is its antimicrobial activity. Studies have shown that this compound exhibits significant inhibitory effects against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 30 |

| P. aeruginosa | 12 | 70 |

These results indicate that this compound has a promising role as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.

Cytotoxicity Studies

This compound's cytotoxic effects have also been evaluated in various cell lines. The compound was tested for its ability to induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of caspase-dependent apoptosis |

| MCF-7 | 30 | Cell cycle arrest at G2/M phase |

| A549 | 35 | ROS generation leading to oxidative stress |

The IC50 values suggest that this compound can effectively inhibit the growth of these cancer cell lines, indicating its potential as an anticancer agent.

Case Study 1: Efficacy Against Multi-drug Resistant Bacteria

A recent study evaluated the effectiveness of this compound against multi-drug resistant strains of E. coli. The study involved a series of in vitro experiments where this compound was administered at varying concentrations.

- Findings : this compound demonstrated a significant reduction in bacterial counts compared to control groups, with an observed reduction of up to 90% at higher concentrations (100 µg/mL).

- : The study concluded that this compound could serve as a viable alternative treatment for infections caused by resistant bacterial strains.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound in vivo using a mouse model implanted with tumor cells.

- Methodology : Mice were treated with this compound at doses of 10 mg/kg and 20 mg/kg for four weeks.

- Results : Tumor size was significantly reduced in treated groups compared to controls, with histological analysis revealing increased apoptosis in tumor tissues.

- Implications : These results support the potential use of this compound in cancer therapy, warranting further clinical trials.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : this compound interferes with DNA replication in bacterial cells.

- Induction of Oxidative Stress : It generates reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Modulation of Cell Signaling Pathways : this compound affects pathways involved in cell survival and proliferation, enhancing apoptosis in malignant cells.

Propiedades

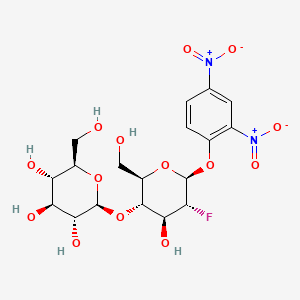

Número CAS |

154862-23-4 |

|---|---|

Fórmula molecular |

C18H23FN2O14 |

Peso molecular |

510.4 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-6-(2,4-dinitrophenoxy)-5-fluoro-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C18H23FN2O14/c19-11-13(25)16(35-18-15(27)14(26)12(24)9(4-22)33-18)10(5-23)34-17(11)32-8-2-1-6(20(28)29)3-7(8)21(30)31/h1-3,9-18,22-27H,4-5H2/t9-,10-,11-,12-,13-,14+,15-,16-,17-,18+/m1/s1 |

Clave InChI |

WFVCNOHOODVBQK-IUBYCILNSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)F |

SMILES isomérico |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)F |

SMILES canónico |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)F |

Sinónimos |

2',4'-dinitrophenyl-2-deoxy-2-fluoro-beta-D-cellobioside 2',4'-dinitrophenyl-2-deoxy-2-fluorocellobioside DDFCB |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.